Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
Overview
Description
“Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . It is a pseudoproline dipeptide and is considered an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Asp-Ser dipeptide motif . The serine residue in this dipeptide has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Synthesis Analysis
The synthesis of “Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” involves solid-phase peptide synthesis (SPPS) . The reason pseudoproline residue is introduced as a dipeptide is because it avoids the need to acylate the hindered oxazolidine nitrogen .Molecular Structure Analysis
The molecular weight of “Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is 537.61 . Its IUPAC name is (S)-3-(N2-((((9H-fluoren-9-yl)methoxy)carbonyl)-N4-(tert-butyl)-L-asparaginyl)-2,2-dimethyloxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
“Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH” is a white to off-white powder . It should be stored at temperatures equal to or less than -4°C .Scientific Research Applications
Self-Assembled Nanoarchitectures
Fmoc-Asp(OtBu)-OH, a related compound, has been explored for its ability to self-assemble into intriguing nanostructures. These structures vary in morphology, such as rods and spheres, under different conditions like temperature and concentration. Such self-assembled architectures are promising for applications in material chemistry, bioscience, and biomedical fields, offering a facile route to novel nanoarchitectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Capillary Zone Electrophoresis
The compound Fmoc-Asp(OtBu)-OH has been utilized in capillary zone electrophoresis for the enantioseparation of amino acids. This technique, involving chiral selectors, is significant for analyzing the stereochemistry of amino acids, essential in understanding their role in various biochemical processes (Hong-li, 2005).
Peptide Synthesis
Fmoc-Asp(OtBu)-OH plays a critical role in peptide synthesis, particularly in addressing the aspartimide problem in Fmoc-based solid-phase peptide synthesis (SPPS). New derivatives of Fmoc-Asp, such as Fmoc-Asp β-(2,3,4-trimethyl-pent-3-yl) ester, have been developed to reduce by-product formation, crucial for the synthesis of long peptides or difficult sequences (Mergler & Dick, 2005).
Nonnatural Amino Acids Synthesis
Fmoc-Asp(OtBu)-OH has been used in the synthesis of various chiral nonnatural amino acids. These include 1,2,4-oxadiazole-containing amino acids, showcasing its versatility in creating novel amino acid types for potential use in combinatorial synthesis, expanding the toolbox for peptide and protein engineering (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Improving Peptide Synthesis Purity
Fmoc-Asp(OtBu)-OH derivatives have been developed to minimize aspartimide formation during peptide synthesis, leading to cleaner peptide products. This contributes to the homogeneity and purity of peptides, which is essential for therapeutic and research applications (Boyd & Lin, 2001).
Vitamin B6-Peptide Conjugates
In a unique application, Fmoc-Asp(OtBu)-OH was used in the synthesis of N-(4'-pyridoxyl)peptides, leading to the creation of vitamin B6-peptide conjugates. This demonstrates its utility in developing bioconjugates for potential therapeutic and biochemical applications (Zhu & Stein, 1994).
properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103819 | |
Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH | |
CAS RN |
955048-92-7 | |
Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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